Methyl 3-[(ethanesulfonyl)amino]benzoate
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Overview
Description
Methyl 3-[(ethanesulfonyl)amino]benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with an ethanesulfonyl group and an amino group, and a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminobenzoic acid and ethanesulfonyl chloride.
Reaction Steps: The amino group of 3-aminobenzoic acid reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonyl derivative.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid to produce the final product.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reaction mixture is controlled and monitored to ensure consistent quality.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the methyl ester group to a carboxylic acid.
Reduction: Reduction reactions can target the ethanesulfonyl group, potentially converting it to an ethyl sulfide.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 3-[(ethanesulfonyl)amino]benzoic acid.
Reduction Products: Ethyl sulfide derivatives.
Substitution Products: Various derivatives depending on the substituent used.
Scientific Research Applications
Methyl 3-[(ethanesulfonyl)amino]benzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[(ethanesulfonyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl 3-[(methanesulfonyl)amino]benzoate: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.
Methyl 3-[(propylsulfonyl)amino]benzoate: Similar structure with a propylsulfonyl group.
Methyl 3-[(butanesulfonyl)amino]benzoate: Similar structure with a butanesulfonyl group.
Uniqueness: Methyl 3-[(ethanesulfonyl)amino]benzoate is unique due to its specific ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-(ethylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-5-8(7-9)10(12)15-2/h4-7,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPYUEYDONWJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628363 |
Source
|
Record name | Methyl 3-[(ethanesulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-20-4 |
Source
|
Record name | Methyl 3-[(ethanesulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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